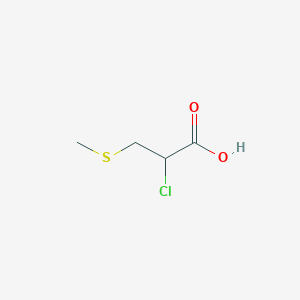

2-Chloro-3-(methylsulfanyl)propanoic acid

Beschreibung

Contextualization within Halogenated Thioether Carboxylic Acids

2-Chloro-3-(methylsulfanyl)propanoic acid belongs to the class of halogenated thioether carboxylic acids. This classification signifies the presence of three key functional groups: a carboxylic acid, a halogen (in this case, chlorine), and a thioether (specifically, a methylsulfanyl group). The relative positions of these groups—the chlorine atom at the alpha-position (C-2) and the methylsulfanyl group at the beta-position (C-3) to the carboxyl group—are crucial in determining the molecule's reactivity.

Halogenated carboxylic acids are known for their enhanced acidity compared to their non-halogenated counterparts due to the electron-withdrawing inductive effect of the halogen atom. savemyexams.combritannica.com The presence of a chlorine atom on the carbon adjacent to the carboxyl group in this compound is expected to significantly influence its pKa value. Thioethers, the sulfur analogs of ethers, introduce a nucleophilic sulfur atom into the molecule, which can participate in a variety of chemical transformations, including oxidation and alkylation. libretexts.orgwikipedia.orgchemeurope.com The interplay of these functional groups within a single molecular framework suggests a rich and complex chemical profile for this compound, positioning it as a potentially valuable, albeit under-explored, chemical entity.

Historical Perspectives on Related Organosulfur and Organohalogen Compounds in Organic Synthesis

The study of organosulfur and organohalogen compounds has a rich history, with foundational discoveries dating back to the 19th century. Organosulfur chemistry, initially associated with the foul odors of many of its compounds, has evolved into a cornerstone of modern organic synthesis and medicinal chemistry. wikipedia.org Early investigations focused on the isolation and characterization of naturally occurring organosulfur compounds, such as the amino acids cysteine and methionine, which are fundamental to life. britannica.com The development of synthetic methods to form carbon-sulfur bonds opened up new avenues for creating complex molecules with diverse applications. jmchemsci.com

Similarly, the field of organohalogen chemistry has been pivotal in the advancement of organic synthesis. britannica.com The introduction of halogen atoms into organic molecules was found to be a powerful strategy for activating carbon skeletons towards nucleophilic substitution and elimination reactions. libretexts.org The transformations of organohalogen compounds are among the most important in organic chemistry, enabling the synthesis of a vast array of industrial chemicals, pharmaceuticals, and polymers. britannica.com The discovery of naturally occurring organohalogen compounds, produced by organisms ranging from marine algae to fungi and bacteria, further underscored the significance of this class of molecules. britannica.com The historical development of both these fields provides the essential backdrop for understanding the potential reactivity and utility of a hybrid molecule like this compound.

Significance in Contemporary Organic and Bioorganic Chemical Science

While direct research on this compound is scarce, its significance can be inferred from the established importance of its constituent functional groups in modern chemical science. Halogenated carboxylic acids and their derivatives are valuable intermediates in organic synthesis. For instance, α-halo carboxylic acids are precursors for the synthesis of α-amino acids and α-hydroxy carboxylic acids through nucleophilic substitution reactions. wikipedia.org They also find application as herbicides. wikipedia.org

Thioethers are integral to many biologically active molecules and pharmaceuticals. jmchemsci.comuni-goettingen.de The thioether moiety in the amino acid methionine, for example, plays a crucial role in various metabolic processes. britannica.com Furthermore, the ability of thioethers to be oxidized to sulfoxides and sulfones provides a handle for modulating the electronic and steric properties of a molecule, a strategy often employed in drug design. chemeurope.comyoutube.com

In the realm of bioorganic chemistry, the introduction of both a halogen and a sulfur-containing group can impart unique properties to a molecule. Organohalogen compounds are known to have a wide range of biological activities, and the incorporation of a thioether could influence metabolic pathways, protein binding, or other biological interactions. britannica.combritannica.com Therefore, this compound represents a molecule at the intersection of several important areas of chemical science, with potential applications as a synthetic building block, a probe for biological systems, or a lead structure in medicinal chemistry.

Interactive Data Tables

Below are tables summarizing key information about the compound and its related chemical classes.

Table 1: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

|---|---|---|---|

| This compound | C4H7ClO2S | 154.61 | α-Chloro Carboxylic Acid, Thioether |

| 2-Chloropropanoic acid wikipedia.org | C3H5ClO2 | 108.52 | α-Chloro Carboxylic Acid |

Table 2: Expected Reactivity of Functional Groups in this compound

| Functional Group | Expected Reactions |

|---|---|

| α-Chloro Group | Nucleophilic substitution (e.g., with amines, azides, hydroxides) wikipedia.org |

| Carboxylic Acid | Esterification, amide formation, reduction, salt formation vanderbilt.edu |

Table 3: Spectroscopic Data for Related Functional Groups

| Functional Group | Typical Infrared (IR) Absorption (cm⁻¹) | Typical ¹H NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) libretexts.org | 10-13 libretexts.org |

| Carbonyl C=O | 1700-1730 vanderbilt.edu | - |

| α-CH (to COOH and Cl) | - | ~4.0-4.5 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H7ClO2S |

|---|---|

Molekulargewicht |

154.62 g/mol |

IUPAC-Name |

2-chloro-3-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C4H7ClO2S/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) |

InChI-Schlüssel |

YFHYINCCYYGKCG-UHFFFAOYSA-N |

Kanonische SMILES |

CSCC(C(=O)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 3 Methylsulfanyl Propanoic Acid

Direct Synthesis Approaches

Direct synthesis methods focus on the efficient construction of the racemic form of 2-Chloro-3-(methylsulfanyl)propanoic acid. These approaches typically involve either the sequential introduction of the chloro and methylsulfanyl functionalities onto a propanoic acid backbone or the assembly of the molecule from smaller fragments already containing these groups.

Chlorination Reactions in Propanoic Acid Systems

A primary strategy for the synthesis of this compound involves the chlorination of a suitable propanoic acid precursor. The direct α-chlorination of 3-(methylsulfanyl)propanoic acid presents a logical, though potentially challenging, route. This transformation would typically employ standard chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator or under photochemical conditions.

The mechanism of such a reaction would likely proceed via a free-radical chain reaction, where a chlorine radical abstracts the α-hydrogen from the propanoic acid derivative, followed by reaction with a chlorine source. Alternatively, an ionic mechanism could be envisioned under different conditions.

A significant challenge in this approach is achieving regioselectivity. The presence of the sulfur atom can influence the reactivity of the adjacent methylene (B1212753) group, potentially leading to a mixture of α- and β-chlorinated products. Furthermore, over-chlorination to form dichlorinated species is a possible side reaction that would need to be carefully controlled by managing the stoichiometry of the reagents and the reaction conditions.

Table 1: Hypothetical Reaction Conditions for Direct Chlorination

| Starting Material | Chlorinating Agent | Catalyst/Initiator | Solvent | Temperature | Potential Products |

| 3-(Methylsulfanyl)propanoic acid | SO₂Cl₂ | AIBN (Azobisisobutyronitrile) | CCl₄ | Reflux | This compound, 3-Chloro-3-(methylsulfanyl)propanoic acid, Dichlorinated byproducts |

| 3-(Methylsulfanyl)propanoic acid | NCS | Benzoyl Peroxide | Benzene | Reflux | This compound, Succinimide |

Introduction of the Methylsulfanyl Moiety

An alternative and potentially more controlled approach involves the introduction of the methylsulfanyl group onto a pre-chlorinated substrate. A highly plausible route is the nucleophilic addition of methanethiol (B179389) (CH₃SH) or its corresponding thiolate (CH₃S⁻) to a suitable 2-chloroacrylic acid derivative. This reaction is a Michael-type addition, where the soft nucleophile (thiolate) attacks the β-carbon of the α,β-unsaturated carbonyl system.

A specific example of a similar reaction is the synthesis of 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester, which is achieved by reacting mercaptoacetic acid with 2-chloroacrylic acid methyl ester. prepchem.com This documented procedure suggests that the addition of a thiol to the double bond of a 2-chloroacrylate (B1238316) is a viable synthetic strategy. prepchem.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Following the addition reaction to form the methyl ester of this compound, a subsequent hydrolysis step would be required to yield the final carboxylic acid.

Table 2: Proposed Synthesis via Michael Addition

| Step | Reactants | Reagents | Solvent | Key Transformation |

| 1 | 2-Chloroacrylic acid methyl ester, Methanethiol | Sodium Methoxide (cat.) | Methanol | Conjugate addition of methanethiol |

| 2 | Methyl 2-chloro-3-(methylsulfanyl)propanoate | NaOH (aq), then H₃O⁺ | Water/Methanol | Saponification of the ester |

Computational studies on the addition of methanethiol to various Michael acceptors support the thermodynamic feasibility of this type of reaction. nih.gov

Multistep Reaction Sequences

More elaborate, multistep sequences can also be envisioned to provide greater control over the introduction of functional groups. One such sequence could begin with the readily available 3-mercaptopropanoic acid. This starting material could first be protected at the carboxylic acid group, for instance as a methyl or ethyl ester. The thiol group could then be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base. This would yield the ester of 3-(methylsulfanyl)propanoic acid. The final step would be the α-chlorination of this ester, followed by deprotection of the carboxylic acid. This approach may offer advantages in terms of avoiding side reactions associated with the free carboxylic acid during the chlorination step.

Chiral Synthesis and Enantiomeric Control

The development of synthetic methods to produce enantiomerically pure forms of this compound is crucial for applications where stereochemistry is a key determinant of biological activity or material properties.

Enantioselective Catalysis

Enantioselective catalysis offers an elegant and atom-economical approach to chiral synthesis. In the context of this compound, a potential strategy would be the asymmetric conjugate addition of methanethiol to a 2-chloroacrylic acid derivative, catalyzed by a chiral Lewis acid or a chiral organocatalyst. The catalyst would create a chiral environment around the substrate, leading to a facial bias in the approach of the nucleophile and resulting in the preferential formation of one enantiomer.

Diastereoselective Synthesis from Chiral Precursors

An alternative to enantioselective catalysis is the use of a chiral auxiliary. In this approach, a racemic starting material, such as 2-chloropropionic acid, could be coupled to a chiral alcohol to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, could then be separated by conventional techniques like chromatography or crystallization. Once the desired diastereomer is isolated, the chiral auxiliary can be cleaved to yield the enantiomerically pure 2-chloropropanoic acid derivative.

A more direct diastereoselective approach would involve starting with an enantiomerically pure precursor. For example, enantiomers of 2-bromopropionic acid are commercially available. Nucleophilic substitution of the bromide with sodium methylthiolate (NaSMe) would proceed with inversion of stereochemistry, providing a direct route to enantiomerically enriched 2-(methylsulfanyl)propanoic acid. Subsequent chlorination at the 3-position would, however, need to be carefully controlled to avoid racemization at the α-carbon.

Another well-established method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. wikipedia.org For a carboxylic acid like this compound, this can be achieved by forming diastereomeric salts with a chiral amine, such as brucine, strychnine, or a synthetic chiral amine. urfu.rutcichemicals.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. urfu.ru After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid to break the salt. The success of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. urfu.ru

Enzymatic Kinetic Resolution and Biocatalysis

Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for the synthesis of enantiomerically pure chiral compounds, offering high selectivity under mild reaction conditions. jocpr.com For α-chloro carboxylic acids like this compound, lipases are the most commonly employed biocatalysts for EKR. jocpr.commdpi.com The principle of this method relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a nucleophile, catalyzed by the enzyme. This results in the formation of one enantiomer as a product (e.g., an ester) while the other enantiomer remains as the unreacted acid.

Lipases, such as those from Candida and Pseudomonas species, have demonstrated high enantioselectivity in the resolution of various α-substituted carboxylic acids. mdpi.comnih.gov For instance, the kinetic resolution of racemic 2-chloropropionic acid has been successfully achieved using Candida antarctica lipase (B570770) B (CALB), a widely used and robust biocatalyst. The enantioselectivity of these reactions can be influenced by several factors, including the choice of enzyme, the solvent, the acylating agent (in the case of esterification), and the reaction temperature. nih.gov

The optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and conversion. For example, in the lipase-catalyzed resolution of arylalkyl carboxylic acids, the choice of solvent and temperature has been shown to significantly impact the enantioselectivity. nih.gov While specific data on the enzymatic kinetic resolution of this compound is limited in publicly available literature, the established methodologies for similar α-chloro carboxylic acids provide a strong foundation for developing a successful biocatalytic resolution for this compound.

Whole-cell biocatalysis, using microorganisms such as Lactobacillus paracasei, can also be employed for the racemization of α-hydroxycarboxylic acids under physiological conditions. nih.gov This approach could potentially be adapted for the in-situ racemization of the unwanted enantiomer in a dynamic kinetic resolution (DKR) process, thereby theoretically achieving a 100% yield of the desired enantiomer.

Table 1: Examples of Lipases Used in the Kinetic Resolution of Chiral Carboxylic Acids This table is based on data for analogous compounds and serves as a guide for potential application to this compound.

| Enzyme Source | Substrate Type | Product | Enantioselectivity (E) | Reference |

| Candida antarctica lipase B (CALB) | α-Arylpropionic acid | (S)-Ester | >200 | researchgate.net |

| Pseudomonas cepacia lipase (PSL-C) | β-D/L-Nucleosides | Acylated nucleoside | High | nih.gov |

| Pseudomonas fluorescens lipase | 3-Aryl alkanoic acids | (S)-Acid | >100 | nih.gov |

| Amano PS (Burkholderia cepacia) | Fluorinated arylcarboxylic acids | (S)-Acid | High | mdpi.com |

Resolution of Racemic Mixtures

Beyond enzymatic methods, classical resolution of racemic mixtures via the formation of diastereomeric salts is a well-established technique. libretexts.orglibretexts.orgwikipedia.org This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org After separation, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation and is often determined empirically. google.com While this method is widely applicable, it can be laborious and the yield of the desired enantiomer is theoretically limited to 50% unless the unwanted enantiomer can be racemized and recycled. rsc.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application | Reference |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Resolution of racemic carboxylic acids | libretexts.org |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of racemic carboxylic acids | libretexts.org |

| Brucine | Chiral Alkaloid | Resolution of racemic carboxylic acids | libretexts.org |

| Quinine | Chiral Alkaloid | Resolution of racemic carboxylic acids | libretexts.org |

| (+)-Cinchotoxine | Chiral Alkaloid | Resolution of racemic tartaric acid | wikipedia.org |

Functionalization and Derivatization Reactions

The carboxylic acid group of this compound is a key site for functionalization, readily undergoing esterification and amidation reactions.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.uklibretexts.org This is an equilibrium reaction, and to drive it towards the product side, the alcohol is often used in excess or water is removed as it is formed. libretexts.org Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with the alcohol. chemguide.co.ukchemrevise.org

Amidation: The formation of amides from carboxylic acids and amines generally requires the use of coupling agents to activate the carboxylic acid, as the direct reaction is thermodynamically unfavorable at moderate temperatures. bohrium.comnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts. bohrium.comresearchgate.net Alternatively, the carboxylic acid can be converted to an acid chloride, which reacts readily with amines to form the corresponding amide. bohrium.com Recent advances have also explored the use of catalysts like tris(2,2,2-trifluoroethyl) borate (B1201080) for direct amidation under mild conditions. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com

The methylsulfanyl group in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. This transformation is significant as sulfoxides are important chiral auxiliaries and intermediates in organic synthesis.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone requires careful control of the oxidant and reaction conditions. organic-chemistry.orgacs.org A variety of reagents have been developed for this purpose, including hydrogen peroxide in the presence of a catalyst, and periodic acid catalyzed by ferric chloride. organic-chemistry.org The use of trifluoroperacetic acid, generated in situ from trifluoroacetic acid and hydrogen peroxide, has been reported as an efficient method for the oxidation of various sulfides to sulfoxides. nih.gov For the oxidation to the sulfone, stronger oxidizing conditions or a different choice of catalyst, such as niobium carbide with hydrogen peroxide, can be employed. organic-chemistry.org

Table 3: Common Reagents for the Oxidation of Sulfides

| Reagent | Product | Conditions | Reference |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | Efficient | organic-chemistry.org |

| Periodic Acid / FeCl₃ | Sulfoxide | Fast, high yield | organic-chemistry.org |

| Trifluoroperacetic Acid (in situ) | Sulfoxide | Mild, selective | nih.gov |

| Molecular Oxygen / Cerium(IV) catalyst | Sulfoxide | Selective | acs.org |

The chlorine atom at the α-position of this compound is susceptible to nucleophilic substitution reactions. libretexts.org This allows for the introduction of a wide range of functional groups, further enhancing the synthetic utility of this compound. The reactivity of the α-chloro position is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com In the context of this compound, after activation of the carboxyl group, the chlorine atom can be displaced by various nucleophiles. The classical Hell-Volhard-Zelinsky reaction conditions, which involve the use of phosphorus and a halogen, are typically used for the α-halogenation of carboxylic acids. google.com The reverse reaction, the substitution of the α-chloro group, can be achieved with appropriate nucleophiles. The choice of nucleophile and reaction conditions will determine the outcome of the substitution. Asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity using isothiourea catalysts under base-free conditions. nih.gov

Optimization of Reaction Conditions and Green Chemistry Approaches

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the synthesis and derivatization of this compound. This includes fine-tuning parameters such as temperature, solvent, catalyst loading, and reaction time. researchgate.netresearchgate.net

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable synthetic methods. rsc.orgacs.orgmdpi.com For the synthesis and modification of this compound, this can involve:

Use of Biocatalysis: As discussed in section 2.2.3, enzymes operate under mild, aqueous conditions, are biodegradable, and highly selective, reducing the need for protecting groups and minimizing waste. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. mdpi.com The use of dimethyl carbonate, a non-toxic and biodegradable solvent, has been explored in chiral chromatography. mdpi.com

Catalysis: Employing catalytic methods, both enzymatic and chemical, over stoichiometric reagents to reduce waste and improve efficiency. nih.govacs.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis and functionalization of this compound can be made more environmentally friendly and economically viable.

Solvent Selection and Reaction Media Effects

The choice of solvent or reaction medium is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. Research into the synthesis of related organosulfur and chlorinated carboxylic acids has highlighted the importance of solvent polarity, solubility of reactants and reagents, and the medium's ability to facilitate the desired reaction pathway.

In syntheses involving the addition of a thiol to a double bond, a common route for generating the methylsulfanyl group, the solvent must be able to dissolve both the sulfur-containing nucleophile and the chlorinated electrophile. For instance, in the preparation of various 3-(alkylthio)propionic acids, a range of solvents has been explored. Dichloromethane (B109758) has been traditionally used for extraction and as a reaction medium. znaturforsch.com However, in a move towards greener chemistry, ethyl acetate (B1210297) has been investigated and found to be a suitable alternative for the extraction of similar compounds, suggesting its potential as a reaction solvent as well. znaturforsch.com

The synthesis of related chloro-compounds often employs a variety of organic solvents. For the preparation of S-2-methyl chloropropionate from the corresponding acid, solvents such as N,N-dimethylformamide (DMF), pyridine, or dioxane have been utilized. google.com In the synthesis of N-Substituted-3-chloro-2-azetidinones, dioxane served as the solvent in a reaction involving triethylamine (B128534). mdpi.com This suggests that aprotic polar solvents can be effective in reactions involving the introduction or presence of a chlorine atom on a carboxylic acid derivative.

Furthermore, the reaction medium can itself be one of the reactants or products. In the synthesis of 3-(methylthio)propanal, a precursor to related compounds, the reaction can be carried out in a hydrocarbon, a halogenated hydrocarbon, an ether, or even in the product, 3-(methylthio)propanal, itself. google.com This approach, if applicable to the synthesis of this compound, could simplify purification processes and reduce solvent waste.

Some modern synthetic approaches have explored solvent-free conditions. For example, the synthesis of 2-anilino nicotinic acids has been successfully achieved by heating the reactants together at 120 °C without any solvent. nih.govresearchgate.net This method offers significant environmental benefits by eliminating solvent use, recovery, and disposal. The feasibility of a solvent-free approach for the synthesis of this compound would depend on the physical properties of the reactants and their ability to form a reactive melt at elevated temperatures.

The following table summarizes the solvents used in the synthesis of related compounds, which could be considered for the synthesis of this compound.

| Solvent/Reaction Medium | Compound Synthesized | Rationale/Observation | Reference |

| Dichloromethane | 3-(Alkylthio)propionic acids | Traditional solvent for extraction and reaction. | znaturforsch.com |

| Ethyl Acetate | 3-(Alkylthio)propionic acids | Greener alternative to dichloromethane for extraction. | znaturforsch.com |

| N,N-Dimethylformamide | S-2-Methyl chloropropionate | Aprotic polar solvent for chlorination reaction. | google.com |

| Pyridine | S-2-Methyl chloropropionate | Aprotic polar solvent and base for chlorination. | google.com |

| Dioxane | S-2-Methyl chloropropionate, N-Substituted-3-chloro-2-azetidinones | Aprotic polar solvent. | google.commdpi.com |

| Hydrocarbons | 3-(Methylthio)propanal | Non-polar reaction medium. | google.com |

| Ethers | 3-(Methylthio)propanal | Polar aprotic reaction medium. | google.com |

| 3-(Methylthio)propanal | 3-(Methylthio)propanal | Product used as the reaction medium. | google.com |

| None (Solvent-free) | 2-Anilino nicotinic acids | Environmentally friendly approach at high temperature. | nih.govresearchgate.net |

Temperature and Pressure Influence

Temperature and pressure are fundamental parameters that exert a significant influence on the reaction kinetics, product selectivity, and yield in the synthesis of this compound. The optimal temperature for a given synthetic step depends on the activation energy of the desired reaction and the stability of the reactants, intermediates, and products.

In the synthesis of related 3-(alkylthio)propionic acids, the effect of temperature has been studied. For instance, the microwave-assisted synthesis of 3-(butylthio)propionic acid showed that varying the temperature had a direct impact on the reaction yield. znaturforsch.com While specific data for the target compound is not available, this suggests that an optimization of temperature is crucial for maximizing the efficiency of the addition of the methylsulfanyl group.

Reactions involving the introduction of a chlorine atom often require specific temperature control to prevent unwanted side reactions. The synthesis of S-2-methyl chloropropionate is carried out at a low temperature, between 0 °C and 10 °C, during the formation of the Vilsmeier reagent and the subsequent chlorination. google.com Similarly, the synthesis of N-Substituted-3-chloro-2-azetidinones involves an initial step at 0-5 °C, followed by reflux, indicating a temperature-sensitive step followed by a higher energy cyclization. mdpi.com These examples highlight that the formation of the C-Cl bond in the presence of other functional groups may necessitate mild temperature conditions to maintain selectivity.

Conversely, some synthetic strategies employ elevated temperatures. The solvent-free synthesis of 2-anilino nicotinic acids is conducted at 120 °C, demonstrating that high temperatures can be beneficial in certain contexts, particularly when aiming for solvent-free conditions. nih.govresearchgate.net The preparation of 3-(methylthio)propanal can be carried out over a broad temperature range, from -20 °C to 100 °C, with a preferred range of 0 °C to 60 °C and an optimal range of 30 °C to 50 °C. google.com This wide range suggests that the specific reactants and catalyst system play a significant role in determining the ideal temperature.

Pressure is another parameter that can be manipulated, although it is less commonly varied in the synthesis of compounds of this type unless gaseous reactants are involved. Most of the cited syntheses of related compounds are performed at atmospheric pressure.

The following table summarizes the temperature conditions used in the synthesis of related compounds, providing a potential starting point for the development of a synthetic route to this compound.

| Temperature Range | Compound Synthesized | Reaction Step | Reference |

| 0 °C to 10 °C | S-2-Methyl chloropropionate | Chlorination | google.com |

| 0 °C to 5 °C, then reflux | N-Substituted-3-chloro-2-azetidinones | Initial reaction and subsequent cyclization | mdpi.com |

| 30 °C to 50 °C | 3-(Methylthio)propanal | Optimal range for addition reaction | google.com |

| 120 °C | 2-Anilino nicotinic acids | Solvent-free synthesis | nih.govresearchgate.net |

| -20 °C to 100 °C | 3-(Methylthio)propanal | Broad operational range | google.com |

Catalyst Design and Performance

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of synthesizing this compound, catalysts can play a crucial role in both the formation of the carbon-sulfur bond and the introduction of the chlorine atom.

For the addition of a methylsulfanyl group, various catalysts have been employed. In the preparation of 3-(methylthio)propanal from methyl mercaptan and acrolein, a range of basic catalysts are effective. These include tertiary amines such as triethylamine and pyridine, as well as copper(II) acetate. google.com The performance of these catalysts is often enhanced by the presence of an acidic co-catalyst, which can suppress the polymerization of the acrylate (B77674) precursor. google.com The development of heterogeneous catalysts, such as polymer-bound bases, offers the advantage of easier separation from the reaction mixture. google.com

In reactions involving the introduction of a chlorine atom, the choice of catalyst is critical for achieving the desired regioselectivity. For instance, in the chlorination of 2-methylphenoxyacetic acid to produce 4-chloro-2-methylphenoxyacetic acid, a specific catalyst was designed to ensure a high ratio of the desired 4-chloro isomer over the 6-chloro isomer. google.com While the specific catalyst structure is detailed for that particular reaction, the principle of using a catalyst to direct the position of chlorination is highly relevant to the synthesis of this compound, where chlorination could potentially occur at different positions.

The use of superacids as catalysts has also been reported in related syntheses. The reaction of 3-(furan-2-yl)propenoic acids with arenes is catalyzed by the Brønsted superacid trifluoromethanesulfonic acid (TfOH). nih.gov This type of catalyst activates the substrate towards nucleophilic attack and could potentially be applied to the synthesis of the target compound, depending on the specific synthetic strategy.

Some modern synthetic methods aim to eliminate the need for a catalyst altogether. The previously mentioned solvent-free synthesis of 2-anilino nicotinic acids proceeds without a catalyst, relying on the inherent reactivity of the starting materials at elevated temperatures. nih.govresearchgate.net

The table below provides a summary of catalysts used in the synthesis of related compounds, which could inform the design of a catalytic system for the preparation of this compound.

| Catalyst | Co-catalyst/Conditions | Compound Synthesized | Function/Observation | Reference |

| Tertiary Amines (e.g., Triethylamine) | Acidic co-catalyst | 3-(Methylthio)propanal | Basic catalyst for addition of methyl mercaptan. | google.com |

| Pyridine | Acidic co-catalyst | 3-(Methylthio)propanal | Basic catalyst for addition of methyl mercaptan. | google.com |

| Copper(II) Acetate | Acidic co-catalyst | 3-(Methylthio)propanal | Metal-based catalyst for addition reaction. | google.com |

| Polymer-bound base | Heterogeneous | 3-(Methylthio)propanal | Facilitates easier catalyst removal. | google.com |

| Specifically designed diamine-type catalyst | Aqueous medium | 4-Chloro-2-methylphenoxyalkanoic acids | High regioselectivity in chlorination. | google.com |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted superacid | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Activation of the substrate for hydroarylation. | nih.gov |

| None | Solvent-free, 120 °C | 2-Anilino nicotinic acids | Catalyst-free synthesis. | nih.govresearchgate.net |

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Methylsulfanyl Propanoic Acid

Reaction Pathways of Nucleophilic Substitution at the Alpha-Carbon

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position susceptible to nucleophilic substitution. The reaction pathway, either SN1 or SN2, is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

A bimolecular nucleophilic substitution (SN2) mechanism is a highly probable pathway for reactions with strong, unhindered nucleophiles in polar aprotic solvents. In this concerted step, the nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom, leading to an inversion of stereochemistry at the chiral center. The transition state would involve the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond.

An unimolecular nucleophilic substitution (SN1) mechanism could be favored under conditions that promote the formation of a carbocation intermediate at the alpha-position. This would typically involve a weak nucleophile in a polar protic solvent. The rate-determining step is the departure of the chloride ion to form a planar carbocation. This carbocation would be stabilized by resonance with the adjacent carboxylic acid group and potentially by the neighboring sulfur atom. The subsequent attack of the nucleophile can occur from either face of the planar carbocation, which would lead to a racemic mixture of products.

Elucidation of Electrophilic Reactions of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to electrophilic attack. Common reactions of thioethers involve oxidation and alkylation.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide (B87167) and further to a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Alkylation: The sulfur atom can also act as a nucleophile and attack alkyl halides, leading to the formation of a sulfonium (B1226848) salt. This reaction proceeds via an SN2 mechanism where the sulfur atom displaces the halide from the alkyl halide.

Carboxylic Acid Functional Group Reactivity Mechanisms

The carboxylic acid group can undergo a variety of reactions, including deprotonation, esterification, and conversion to other acid derivatives.

Esterification: In the presence of an alcohol and an acid catalyst, 2-Chloro-3-(methylsulfanyl)propanoic acid can undergo Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the corresponding ester.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acid chloride. This transformation proceeds through the formation of a highly reactive intermediate (e.g., a chlorosulfite ester with SOCl₂), which is then attacked by a chloride ion in a nucleophilic acyl substitution.

Stereochemical Mechanisms of Inversion and Retention

The stereochemical outcome of reactions at the chiral alpha-carbon is a direct consequence of the reaction mechanism.

Inversion of Configuration: As previously mentioned, a pure SN2 reaction at the alpha-carbon will proceed with a complete inversion of the stereochemical configuration.

Racemization: An SN1 reaction will lead to a racemic or near-racemic mixture of products due to the formation of a planar carbocation intermediate.

Computational Modeling of Reaction Intermediates and Transition States

In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) would be an invaluable tool to investigate the reaction mechanisms of this compound. Such studies could provide critical insights into:

Transition State Geometries and Energies: Modeling the transition states for SN1 and SN2 reactions would help to predict the favored pathway under different conditions by comparing their activation energies.

Intermediate Stability: The stability of the alpha-carbocation in a potential SN1 pathway or any cyclic intermediates could be calculated to assess their viability.

Reaction Energy Profiles: A complete reaction energy profile could be mapped out for various reaction pathways, illustrating the energy changes from reactants to products through transition states and intermediates.

A hypothetical computational study could compare the energy barriers for the direct displacement of the chloride by a nucleophile (SN2) versus the formation of the carbocation (SN1). The influence of the methylsulfanyl and carboxylic acid groups on the stability of these transition states and intermediates would be a key focus.

Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Chloro 3 Methylsulfanyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Chloro-3-(methylsulfanyl)propanoic acid, one would expect to observe distinct signals for the protons in the molecule.

The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm. The proton on the carbon bearing the chlorine atom (α-proton) would be a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be influenced by the electronegative chlorine atom, placing it in the region of 4.0-4.5 ppm. The methylene protons (-CH₂-) adjacent to the sulfur atom would also form a multiplet, coupled to the α-proton, and would be expected in the range of 2.8-3.2 ppm. The methyl protons of the thiomethyl group (-SCH₃) would appear as a sharp singlet, typically around 2.1-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| -CH(Cl)- | 4.0 - 4.5 | doublet of doublets |

| -CH₂S- | 2.8 - 3.2 | multiplet |

| -SCH₃ | 2.1 - 2.5 | singlet |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In this compound, four distinct signals would be anticipated.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded and would appear at the lowest field, typically between 170-180 ppm. The carbon atom bonded to the chlorine (-C-Cl) would be found in the range of 50-60 ppm. The carbon of the methylene group adjacent to the sulfur (-CH₂S-) would likely resonate around 35-45 ppm. The methyl carbon of the thiomethyl group (-SCH₃) would be the most shielded, appearing at approximately 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 180 |

| -C H(Cl)- | 50 - 60 |

| -C H₂S- | 35 - 45 |

| -SC H₃ | 15 - 25 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the -CH(Cl)- proton and the -CH₂S- protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons. nist.gov An HSQC or HMQC spectrum would show cross-peaks connecting the -CH(Cl)- proton signal to the -C-Cl carbon signal, the -CH₂S- proton signals to the -CH₂S- carbon signal, and the -SCH₃ proton signal to the -SCH₃ carbon signal. nist.govnist.gov This is invaluable for assigning the respective proton and carbon signals definitively. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, with the broadness resulting from hydrogen bonding. ambeed.com A strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. ambeed.com The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹. The C-S stretching vibration is generally weak and falls in the range of 600-770 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong |

| Alkyl Halide | C-Cl stretch | 600 - 800 | Medium to Strong |

| Thioether | C-S stretch | 600 - 770 | Weak to Medium |

Note: These are predicted values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemicalbook.com The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of the chlorine atom or the carboxyl group would lead to significant fragment ions. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for carboxylic acids. proquest.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with a high degree of accuracy (typically to four or more decimal places). This precision enables the determination of the elemental composition of the ions, which can confirm the molecular formula of this compound and its fragments, distinguishing it from other compounds with the same nominal mass. nanoient.org

Fragmentation Pattern Interpretation

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of atoms within the molecule.

Upon electron ionization, the molecule loses an electron to form a molecular ion, [M]•+. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgdocbrown.info The subsequent fragmentation of this molecular ion is dictated by the functional groups present: the carboxylic acid, the chlorine atom, and the methylsulfanyl group.

Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for carboxylic acids, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.org The loss of the carboxyl group as a •COOH radical (mass of 45 Da) would lead to a significant fragment ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, mass of 36 Da) is a possible pathway.

C-S Bond Cleavage: The bond between the carbon and sulfur atoms can break, leading to fragments corresponding to the loss of the methylsulfanyl group (•SCH₃, mass of 47 Da) or the rest of the molecule.

C-Cl Bond Cleavage: The cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (•Cl, mass of 35 or 37 Da), leading to a cation at m/z 119. docbrown.info

A summary of expected major fragments is provided in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight (³⁵Cl): 154.6 g/mol

| m/z (for ³⁵Cl isotope) | m/z (for ³⁷Cl isotope) | Corresponding Fragment | Notes |

|---|---|---|---|

| 154 | 156 | [C₄H₇ClO₂S]•+ | Molecular ion peak (M•+). Exhibits characteristic 3:1 ratio. |

| 119 | 119 | [C₄H₇O₂S]+ | Loss of •Cl radical. |

| 109 | 111 | [C₃H₄ClS]+ | Loss of •COOH (carboxyl radical). |

| 91 | 91 | [C₃H₃O₂S]+ | Loss of •CH₂Cl. |

| 63 | 65 | [CH₂ClS]+ | Fragment containing the chloro and sulfanyl (B85325) groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the carboxylic acid group (C=O) and the thioether (methylsulfanyl, C-S-C) group.

Neither of these groups contains extensive conjugation, so strong absorptions in the visible range are not expected. The primary electronic transitions are:

n → π* transition: The carbonyl group of the carboxylic acid exhibits a weak absorption band in the UV region. Unconjugated carboxylic acids typically absorb around 200–210 nm. libretexts.org

n → σ* transition: The thioether linkage has non-bonding electrons on the sulfur atom that can be excited to a sigma antibonding orbital. This transition usually occurs in the far UV region, typically below 200 nm, and may not be observed on all standard spectrophotometers.

The UV-Vis spectrum is therefore expected to be relatively simple, characterized by absorptions in the short-wavelength UV region.

Table 2: Electronic Transitions for this compound

| Chromophore | Electronic Transition | Approximate Wavelength (λmax) |

|---|---|---|

| Carboxylic Acid (C=O) | n → π* | ~200-210 nm libretexts.org |

Chiral Chromatography (e.g., GC-MS, HPLC) for Enantiomeric Purity and Composition

The carbon atom bonded to the chlorine atom (C2) in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or composition of a sample. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. The separation is achieved by using a Chiral Stationary Phase (CSP). google.comcapes.gov.br The principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. These diastereomeric interactions have different energies, leading to different retention times for the two enantiomers, allowing for their separation. google.com

Common types of CSPs that could be effective for separating acidic enantiomers like this compound include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and highly effective for a broad range of chiral compounds. capes.gov.br

Protein-based CSPs: Columns using proteins like α1-acid glycoprotein (B1211001) (AGP) can be used for the direct resolution of acidic compounds. nih.gov

The choice of mobile phase, typically a mixture of an organic modifier (like 2-propanol or acetonitrile) and a buffer, is crucial for optimizing the separation. capes.gov.br Detection can be accomplished using a standard UV detector, as the carboxylic acid chromophore absorbs in the low UV range.

Table 3: Typical HPLC System for Enantiomeric Separation

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose-based, protein-based) | Provides the chiral environment for differential interaction with enantiomers. capes.gov.brnih.gov |

| Mobile Phase | Hexane/2-propanol (Normal Phase) or Acetonitrile/Water/Buffer (Reversed Phase) | Elutes the sample through the column; composition is optimized for resolution. sigmaaldrich.comcapes.gov.br |

| Detector | UV-Vis Detector | Monitors the eluent for the presence of the absorbing analyte. |

| Technique | Isocratic or Gradient Elution | Maintains a constant or varied mobile phase composition to achieve separation. |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. It is the definitive method for determining the absolute configuration of a chiral molecule, as well as exact bond lengths and angles. researchgate.net

For this compound, this technique would require the formation of a high-quality single crystal. While obtaining such crystals from the parent acid might be challenging, it is often feasible to use a derivative. For instance, forming a salt with a chiral amine or an ester with a suitable alcohol could yield a crystalline derivative amenable to X-ray analysis.

As of this writing, a search of the available scientific literature did not yield a published crystal structure for this compound or its simple derivatives. However, if a suitable crystal were obtained, the analysis would provide unambiguous proof of its solid-state structure, including the relative and absolute stereochemistry of its chiral center. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Methylsulfanyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 2-Chloro-3-(methylsulfanyl)propanoic acid from first principles. These methods allow for the detailed exploration of the molecule's geometry, electronic structure, and spectroscopic characteristics.

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy structure. The presence of two stereocenters (at C2 and the sulfur atom, which can be chiral) and several rotatable single bonds (C-C, C-S, and C-O) suggests a complex conformational landscape.

Conformational analysis would involve systematically rotating the dihedral angles around the C2-C3, C3-S, and S-CH3 bonds to map the potential energy surface. The relative energies of different conformers (e.g., gauche and anti) would be determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the carboxylic hydrogen and the chlorine or sulfur atoms. Studies on analogous compounds like chloromethyl methyl ether and its sulfur-containing counterparts indicate a preference for gauche conformations due to stereoelectronic effects, a phenomenon that might also influence the conformational preferences of this compound. researchgate.net

Table 1: Estimated Dihedral Angles and Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cl-C2-C3-S) | Dihedral Angle (C2-C3-S-CH3) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 (Reference) |

| Anti-Gauche | ~180° | ~60° | +0.5 - 1.5 |

| Gauche-Anti | ~60° | ~180° | +0.8 - 2.0 |

| Gauche-Gauche | ~60° | ~60° | +1.5 - 3.0 |

| Note: These values are estimations based on theoretical studies of similar small organic molecules and are intended for illustrative purposes. |

The electronic properties of this compound are significantly influenced by its functional groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized primarily on the sulfur and oxygen atoms, which have lone pairs of electrons. The LUMO is likely to be centered on the C-Cl antibonding orbital and the carbonyl group's π* orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map would reveal the distribution of charge within the molecule. scispace.com Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carboxylic acid group and to a lesser extent, the sulfur and chlorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms on the carbon backbone, highlighting sites for nucleophilic attack. nih.gov

Table 2: Estimated Electronic Properties of this compound

| Property | Estimated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 to 6.5 eV |

| Note: These values are estimations derived from DFT calculations on analogous compounds like 2-chloropropanoic acid and thiophene (B33073) derivatives. researchgate.netnih.gov |

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic frequencies of the optimized geometry, one can assign the vibrational modes to specific bond stretches, bends, and torsions. nih.gov

Key predicted vibrational frequencies would include:

O-H stretch: A broad band around 3000-3300 cm⁻¹ for the carboxylic acid.

C=O stretch: A strong absorption peak around 1700-1750 cm⁻¹.

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

C-S stretch: A weaker band around 600-700 cm⁻¹.

S-CH3 vibrations: Characteristic methyl group stretches and bends.

These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations explore static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments (e.g., in a solvent). acs.orgfrontiersin.org MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape and the influence of solvent molecules on the preferred shapes of the molecule. nih.govmdpi.com

For this compound, MD simulations could reveal the flexibility of the carbon backbone and the rotational freedom of the methylsulfanyl group. It would also allow for the study of intramolecular hydrogen bonding and its persistence in a solvated state. Such simulations on related halogenated peptides have been used to understand the role of halogen atoms in intermolecular interactions. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

DFT calculations can be used to model reaction mechanisms and predict the reactivity of this compound. purdue.edu For example, the deprotonation of the carboxylic acid can be studied to predict its pKa value. The presence of the electron-withdrawing chlorine atom at the alpha position is expected to increase the acidity of the carboxylic acid compared to propanoic acid itself, due to the stabilization of the resulting carboxylate anion. savemyexams.com

Potential reaction pathways, such as nucleophilic substitution at the carbon bearing the chlorine atom, can also be investigated. The energy barriers for such reactions can be calculated to determine their feasibility. The sulfur atom could also participate in reactions, for instance, through oxidation to a sulfoxide (B87167) or sulfone.

Structure-Reactivity Relationships from a Theoretical Perspective

A theoretical approach allows for the systematic investigation of structure-reactivity relationships by modifying the structure of this compound and calculating the resulting changes in its properties. For instance, the effect of changing the halogen from chlorine to bromine or fluorine on the acidity and reactivity could be quantified.

Despite extensive research, there is currently a lack of specific scientific literature detailing the biochemical and metabolic pathways of this compound and its close analogues. General information regarding the metabolism of propionic acid and other substituted propanoic acids is available, but this does not directly address the specific compound requested.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Biochemical and Metabolic Interrogations of this compound Analogues" that strictly adheres to the requested outline, as there is insufficient data in the public domain on this specific subject.

Further experimental research would be required to elucidate the role of this compound in metabolic pathways, its enzymatic transformations, and its interactions with biological macromolecules.

Biochemical and Metabolic Interrogations of 2 Chloro 3 Methylsulfanyl Propanoic Acid Analogues

Interactions with Biological Macromolecules in Research Models[15],[16],

Protein Binding Studies in Vitro

Research into the protein binding of analogues of 2-Chloro-3-(methylsulfanyl)propanoic acid has provided evidence of specific interactions with enzymes, highlighting the potential for these compounds to act as enzyme inhibitors. A significant study focused on the four stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid and their inhibitory activity against carboxypeptidase A (CPA), a well-characterized zinc-containing metalloprotease. nih.gov

The study revealed that all four stereoisomers exhibit inhibitory effects on CPA, indicating a competitive binding to the enzyme's active site. nih.gov However, the potency of this inhibition was found to be highly dependent on the stereochemistry of the molecule. The isomer with the (2S,4S)-configuration was identified as the most potent inhibitor among the four, followed by the (2R,4S)- and (2S,4R)-configured isomers. nih.gov This stereochemical preference underscores the specific nature of the binding interaction between the inhibitor and the enzyme's active site.

The varying inhibitory constants (Ki) for each stereoisomer, which represent the concentration of inhibitor required to produce half-maximum inhibition, quantitatively demonstrate these differences in binding affinity. A lower Ki value corresponds to a higher binding affinity and more potent inhibition.

| Stereoisomer of 2-benzyl-3-methanesulfinylpropanoic acid | Inhibitory Constant (Ki) for Carboxypeptidase A |

|---|---|

| (2S,4S)-configuration | Most Potent |

| (2R,4S)-configuration | Intermediate Potency |

| (2S,4R)-configuration | Intermediate Potency |

| (2R,4R)-configuration | Least Potent |

Modulation of Biochemical Pathways (mechanistic investigations)

Mechanistic investigations into how analogues of this compound modulate biochemical pathways have focused on their mode of interaction with the target enzyme's active site. For the inhibitor 2-benzyl-3-methanesulfinylpropanoic acid, the stereochemical preferences observed in its binding to carboxypeptidase A provide crucial clues about its mechanism of action. nih.gov

The prevailing hypothesis suggests that the sulfoxide (B87167) oxygen of the inhibitor plays a key role in its binding and inhibitory function. It is proposed that this oxygen atom does not directly ligate to the active site zinc ion, a common interaction for many CPA inhibitors. nih.gov Instead, it is thought to form a hydrogen bond with the guanidinium group of an arginine residue, specifically Arg-127, located within the enzyme's active site. nih.gov This interaction mimics the binding of the carbonyl oxygen of the scissile peptide bond in the enzyme's natural oligopeptide substrates. nih.gov

Environmental Fate and Degradation Studies of 2 Chloro 3 Methylsulfanyl Propanoic Acid

Microbial Degradation Mechanisms in Soil and Water Environments

The microbial degradation of xenobiotic compounds is a critical process for their removal from soil and water. researchgate.net While no studies have specifically investigated the microbial breakdown of 2-Chloro-3-(methylsulfanyl)propanoic acid, the degradation of similar molecules has been documented.

The biodegradability of chlorinated aliphatic acids is variable and depends on the position and number of chlorine atoms. The carbon-chlorine bond is often the initial point of microbial attack, typically through dehalogenase enzymes that cleave the halogen from the carbon backbone. Following dehalogenation, the resulting aliphatic acid can often be utilized by microorganisms as a carbon and energy source and enter central metabolic pathways. acs.org

The methylsulfanyl group (-SCH3) can also be a target for microbial metabolism. Microorganisms are known to metabolize organosulfur compounds through various pathways, including oxidation of the sulfur atom to form sulfoxides and sulfones, or cleavage of the carbon-sulfur bond. oup.com The ability of microorganisms to utilize such compounds often depends on the presence of specific enzymatic capabilities. nih.gov For instance, some bacteria can utilize herbicides as a sole source of nutrients for growth. nih.gov

Table 2: Potential Microbial Degradation Steps for this compound

| Potential Step | Enzymatic Process | Resulting Intermediate |

| Dechlorination | Dehalogenase | 3-(methylsulfanyl)propanoic acid |

| Sulfur Oxidation | Monooxygenase | 2-Chloro-3-(methylsulfinyl)propanoic acid |

| C-S Bond Cleavage | Various | 2-Chloropropanoic acid and methanethiol (B179389) |

Hydrolytic Stability and Identification of Transformation Products

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. youtube.com The hydrolytic stability of this compound would be determined by the reactivity of its chloro and ester-like functional groups under environmental pH conditions.

The carbon-chlorine bond in aliphatic compounds can undergo nucleophilic substitution by water, leading to the replacement of the chlorine atom with a hydroxyl group. viu.ca However, the rate of this reaction for a secondary alkyl chloride, such as in this molecule, is generally slow under neutral pH conditions. The reaction can be accelerated under strongly acidic or basic conditions, though these are less common in most natural environments. youtube.com

The carboxylic acid group itself is stable towards hydrolysis. The thioether linkage (C-S-C) is also generally stable to hydrolysis under typical environmental conditions. Therefore, it is anticipated that this compound would be relatively stable to hydrolysis in most natural waters.

Potential transformation products from slow hydrolysis could include 2-hydroxy-3-(methylsulfanyl)propanoic acid.

Analytical Methodologies for Environmental Monitoring in Research Settings

The detection and quantification of polar, water-soluble organic compounds like this compound in environmental matrices such as water and soil require sensitive and specific analytical methods. No standardized methods for this specific compound have been published. However, established methods for similar small chlorinated and sulfur-containing organic acids would be applicable. epa.gov

A general analytical approach would involve:

Sample Preparation: For water samples, this might involve pre-concentration using techniques like solid-phase extraction (SPE) with appropriate sorbents. For soil and sediment, a solvent extraction followed by clean-up would be necessary.

Derivatization: To improve chromatographic performance and detection sensitivity, the carboxylic acid group is often derivatized to form a more volatile and less polar ester (e.g., a methyl ester).

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be used to separate the analyte from other components in the sample extract. shimadzu.com

Detection: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the preferred detection technique due to its high selectivity and sensitivity, allowing for confident identification and quantification at low concentrations. epa.gov

Table 3: Common Analytical Techniques for Small Organic Acids in Environmental Samples

| Technique | Purpose |

| Solid-Phase Extraction (SPE) | Concentration of the analyte from water samples. acs.org |

| Liquid-Liquid Extraction | Extraction of the analyte from water or soil samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection, often after derivatization. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of the polar compound, often without derivatization. shimadzu.com |

Bioaccumulation Potential in Model Organisms (excluding direct toxicity/safety profiles)

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. olympianwatertesting.com The potential for a compound to bioaccumulate is often related to its lipophilicity (fat-solubility), which is commonly estimated by the octanol-water partition coefficient (Kow).

Organochlorine compounds are known for their potential to bioaccumulate in the fatty tissues of organisms due to their often high lipophilicity and resistance to metabolic degradation. usgs.gov However, the presence of a polar carboxylic acid group in this compound would significantly increase its water solubility and decrease its lipophilicity. Highly water-soluble compounds are generally more readily excreted by organisms and have a lower tendency to partition into fatty tissues. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro 3 Methylsulfanyl Propanoic Acid

Development of Novel and Sustainable Synthetic Routes

Currently, specific and optimized synthetic methodologies for 2-Chloro-3-(methylsulfanyl)propanoic acid are not well-documented in publicly accessible literature. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. A potential starting point for such investigations could be the nucleophilic substitution of a suitable leaving group in a 2-chloro-3-halopropanoic acid derivative with a methylthiolate source. Another avenue could involve the chlorination of 3-(methylsulfanyl)propanoic acid. Key objectives for this research would include achieving high yields, ensuring regioselectivity and stereoselectivity where applicable, and utilizing green chemistry principles to minimize waste and hazardous reagent use.

A hypothetical, yet plausible, synthetic approach could involve the reaction of 2,3-dichloropropanoic acid with sodium thiomethoxide. This reaction would need to be carefully optimized to favor the substitution at the 3-position over the 2-position and to minimize side reactions such as elimination.

Advanced Spectroscopic Characterization Techniques

A fundamental step in understanding any chemical compound is its thorough characterization. For this compound, a comprehensive spectroscopic profile is essential. While basic data may exist in commercial catalogs, in-depth academic studies are lacking. Future work should focus on acquiring and interpreting high-resolution spectroscopic data.

| Spectroscopic Technique | Information to be Gained |

| ¹H NMR | Determination of the chemical shifts and coupling constants for the protons on the propanoic acid backbone, providing insight into the electronic environment and stereochemistry. |

| ¹³C NMR | Identification of the chemical shifts for all carbon atoms, including the carbonyl, chlorinated, and sulfur-bearing carbons, confirming the molecular structure. |

| Mass Spectrometry | Determination of the exact molecular weight and fragmentation pattern, which can be used for structural elucidation and to develop analytical methods. |

| Infrared (IR) | Identification of characteristic vibrational frequencies for the carboxylic acid, C-Cl, and C-S bonds, providing functional group information. |

| Raman Spectroscopy | Complementary vibrational data to IR, particularly for the C-S and C-Cl bonds. |

| X-ray Crystallography | If a suitable crystal can be obtained, this technique would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. |

In-depth Mechanistic Studies of Challenging Transformations

The presence of three distinct functional groups—a carboxylic acid, a chlorine atom at the α-position, and a methylsulfanyl group at the β-position—makes this compound a potentially interesting substrate for mechanistic studies. Research could investigate the mechanisms of various transformations, such as nucleophilic substitution at the chlorinated carbon, reactions involving the sulfur atom (e.g., oxidation or S-alkylation), and transformations of the carboxylic acid group.

For instance, studying the kinetics and stereochemical outcome of the reaction of this compound with different nucleophiles could provide valuable insights into the competing reaction pathways and the influence of the adjacent methylsulfanyl group.

Exploration of its Role as a Building Block in Complex Chemical Architectures

The multifunctional nature of this compound suggests its potential as a versatile building block in organic synthesis. Future research should explore its utility in the construction of more complex molecules. The orthogonal reactivity of its functional groups could be exploited to introduce specific structural motifs into larger chemical architectures. For example, the carboxylic acid could be used for amide or ester formation, the chlorine atom for nucleophilic substitution, and the sulfur for further functionalization. This could be particularly relevant in the synthesis of novel heterocyclic compounds or peptidomimetics.

Comprehensive Theoretical Investigations of Electronic and Reactivity Profiles

Computational chemistry can provide profound insights into the properties and reactivity of molecules. Future research should employ theoretical methods, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and reactivity of this compound. Such studies could predict spectroscopic properties, calculate reaction barriers for various transformations, and provide a deeper understanding of its chemical behavior. This theoretical groundwork would be invaluable for guiding and interpreting experimental studies.

New Analytical Methodologies for Environmental Trace Detection in Research Contexts

While there is no current indication that this compound is an environmental contaminant, the development of sensitive and selective analytical methods for its detection could be a valuable research exercise. This would be particularly relevant if the compound finds use in industrial applications. Future work could focus on developing methods based on techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the trace-level detection of this compound in various matrices. Such research would contribute to the broader field of analytical methodology for halogenated and sulfur-containing organic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.